molecular formula C6H11N3O2 B1329892 Tert-butyl 2-azidoacetate CAS No. 6367-36-8

Tert-butyl 2-azidoacetate

Cat. No.: B1329892
CAS No.: 6367-36-8
M. Wt: 157.17 g/mol
InChI Key: OUEOSPDVAWGMKX-UHFFFAOYSA-N
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Description

tert-Butyl 2-azidoacetate is an organic azide widely employed in click chemistry and heterocyclic synthesis. Its structure comprises a tert-butyl ester group attached to an azidoacetate backbone (C₆H₁₁N₃O₂), offering unique steric and electronic properties. The compound is synthesized via nucleophilic substitution of tert-butyl bromoacetate with sodium azide in dimethyl sulfoxide (DMSO), yielding 56–99% depending on reaction optimization . Key spectral features include a tert-butyl proton singlet at δ 1.50 and a methylene proton singlet at δ 3.79 in ^1H NMR . Applications span cycloadditions, triazole synthesis, and protective group strategies in multi-step syntheses .

Properties

IUPAC Name

tert-butyl 2-azidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(2,3)11-5(10)4-8-9-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEOSPDVAWGMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213051
Record name T-Butylazidoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6367-36-8
Record name t-Butyl azidoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T-Butylazidoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-azidoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Utility

1.1 Synthesis of Azides

Tert-butyl 2-azidoacetate serves as a precursor for synthesizing various azides, which are crucial intermediates in organic synthesis. Its ability to react with ethyl diazoacetate facilitates the production of tert-butyl azide, demonstrating its role in azide formation .

1.2 Hemetsberger–Knittel Reaction

A notable application of this compound is in the Hemetsberger–Knittel reaction, where it significantly enhances the aldol reaction yields of less reactive aldehydes. Research indicates that using this compound improves the synthesis of ethyl indole-2-carboxylate and tert-butyl indole-2-carboxylate, showcasing its effectiveness in generating complex indole structures .

Table 1: Yields from Aldol Reactions Using this compound

Reaction ConditionsYield (%)
Aldol reaction with benzaldehyde69
Aldol reaction with tert-butyl azidoacetateImproved yield (specific values not provided)

2.1 Antiviral Properties

This compound has been investigated for its potential as an antiviral agent. Studies have shown that compounds derived from it exhibit inhibitory activity against Dengue virus and West Nile virus proteases, indicating its relevance in developing antiviral therapies .

2.2 Structure-Based Drug Design

The compound's structural properties allow it to be utilized in structure-based drug design. By modifying the azide group, researchers can create derivatives that may enhance cellular permeability and selectivity against specific cancer cell lines, particularly in MLL leukemia cells .

Case Studies

3.1 Improved Synthesis Protocols

A case study highlighted by Kondo et al. demonstrated an improved method using this compound for synthesizing ethyl 2-azidocinnamate. The study reported that employing tert-butyl azidoacetate instead of less stable alternatives led to higher yields and better reaction conditions .

3.2 Application in Heterocycle Synthesis

In another study, this compound was successfully employed to synthesize novel heterocycles through amide activation and umpolung strategies. This research underscores the compound's versatility in creating complex molecular architectures essential for drug development .

Mechanism of Action

The mechanism of action of tert-butyl 2-azidoacetate involves its reactivity with nucleophiles. It can react with amino groups on proteins and phosphonates on DNA, which are crucial for bacterial growth and replication . This reactivity underlies its antibacterial properties.

Comparison with Similar Compounds

Reactivity

  • Ethyl 2-azidoacetate exhibits faster reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to reduced steric bulk, enabling efficient triazole formation in one-pot cascades .
  • tert-Butyl 2-azidoacetate is less reactive in CuAAC but compatible with ruthenium catalysts (e.g., Cp*Ru), enabling regioselective cycloadditions under mild conditions .

Comparison with Methyl 2-Azidoacetate

Comparison with Other Azidoacetate Derivatives

3-Azido-1-phenylpropan-1-one

  • Synthesized from 3-chloropropiophenone and sodium azide (68% yield), this ketone-containing azide is used in umpolung cyclization but lacks ester functionality, limiting its utility in protective group chemistry .

Aromatic Azidoacetamides

  • Compounds like 2-azido-N-(2-phenoxyphenyl)acetamide exhibit enhanced lipophilicity for protease inhibition but require additional synthetic steps compared to this compound .

Data Table: Key Properties of Azidoacetate Esters

Property This compound Ethyl 2-Azidoacetate Methyl 2-Azidoacetate
Molecular Formula C₆H₁₁N₃O₂ C₄H₇N₃O₂ C₃H₅N₃O₂
Synthesis Yield 56–99% >90% >85%
Key NMR Signals δ 1.50 (s, 9H), 3.79 (s, 2H) δ 1.25 (t, 3H), 4.20 (q, 2H), 3.80 (s, 2H) δ 3.75 (s, 3H), 3.80 (s, 2H)
Reactivity in CuAAC Low (steric hindrance) High High
Stability Acid-resistant Base-labile Base-labile
Applications Protective group strategies, Ru-catalyzed cycloadditions Triazole bisphosphonates , protease inhibitors Anticancer triazoles

Biological Activity

Tert-butyl 2-azidoacetate is a compound of significant interest in organic chemistry and pharmaceutical research due to its unique biological activity and utility in synthesizing various bioactive molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, applications in synthetic chemistry, and relevant case studies.

Target of Action:
this compound serves primarily as a reagent in organic synthesis, particularly for generating azide compounds. Its role is crucial in the synthesis of nitrogen-containing heterocycles, which are important in medicinal chemistry.

Mode of Action:
The compound is involved in the Hemetsberger–Knittel reaction, which facilitates the synthesis of ethyl indole-2-carboxylate from less reactive aldehydes. This reaction highlights its ability to enhance yields when synthesizing complex organic molecules .

Biochemical Pathways:
this compound participates in various biochemical pathways by reacting with electrophilic alkenes such as vinyl alcohols and aldehydes. These reactions lead to the formation of azide compounds that can be further transformed into biologically active nitrogen heterocycles.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility characteristics. It is soluble in organic solvents like ether and dichloromethane but exhibits very low solubility in water. This property affects its absorption and distribution within biological systems, potentially limiting its bioavailability when administered.

This compound exhibits notable stability at room temperature but can become unstable under heat or light, leading to the production of hazardous gases. This stability makes it a reliable reagent for laboratory use, although precautions must be taken during storage and handling.

Chemical Reactions Analysis

The compound undergoes various chemical reactions:

  • Substitution Reactions: Reacts with ethyl diazoacetate to yield tert-butyl azide and tert-butanol.
  • Cycloaddition Reactions: Participates in cycloaddition reactions to form nitrogen-containing heterocycles.

Applications in Scientific Research

This compound has several applications in scientific research:

  • Organic Synthesis: It is extensively used as a reagent for synthesizing nitrogen-containing heterocycles and other organic compounds.
  • Pharmaceuticals: The compound contributes to the synthesis of bioactive molecules, particularly indole derivatives known for their diverse biological activities.
  • Antibacterial Activity: Preliminary studies indicate that this compound exhibits antibacterial properties against certain cell lines. This activity may be attributed to its ability to interact with amino groups on proteins and phosphonates on DNA.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

  • A study demonstrated improved yields in the synthesis of ethyl 2-azidocinnamate using this compound compared to other azidoacetates. The aldol reaction showed significantly better performance due to the stability of the tert-butyl group .
Reaction TypeYield (%)Notes
Aldol reaction with poor aldehydes69Using ethyl azidoacetate
Aldol reaction with tert-butyl azidoacetateImprovedEnhanced yield due to stability
  • Another investigation into its antibacterial properties revealed that the compound exhibited activity against specific bacterial strains, although further studies are needed to elucidate the exact mechanisms involved .

Q & A

Q. What are the optimized synthetic protocols for tert-butyl 2-azidoacetate, and how can reaction yields be maximized?

Methodological Answer: The synthesis of tert-butyl 2-azidoacetate typically involves nucleophilic substitution or azide transfer reactions. A representative protocol (99% yield) uses tert-butyl bromoacetate and sodium azide in a polar aprotic solvent (e.g., DMF) under reflux. Key parameters include stoichiometric control of NaN₃, reaction duration (12–24 hours), and inert atmosphere (N₂/Ar) to minimize side reactions. Post-synthesis, purification via distillation or flash chromatography ensures high purity. Characterization by ¹H NMR (δ 1.50 ppm for tert-butyl protons, δ 3.79 ppm for the azide-bearing CH₂ group) is critical for validation .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer: ¹H NMR is indispensable for confirming structural integrity. Key signals include the tert-butyl singlet at δ 1.50 ppm (9H) and the azide-linked CH₂ group at δ 3.79 ppm. IR spectroscopy should confirm the azide stretch (~2100 cm⁻¹). For advanced characterization, ¹³C NMR and high-resolution mass spectrometry (HRMS) resolve ambiguities in molecular weight and functional group connectivity. Cross-referencing with literature data (e.g., δ 3.79 ppm for CH₂N₃) ensures consistency .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer: Although toxicity data are limited, tert-butyl 2-azidoacetate should be treated as a potential irritant and handled under fume hoods with nitrile gloves and lab coats. Avoid contact with strong oxidizers or reducing agents due to the azide group’s explosivity. Storage at –20°C in amber glass vials under inert gas (N₂/Ar) prevents degradation. Institutions should follow OSHA guidelines for azide handling and maintain spill kits with sand or vermiculite .

Advanced Research Questions

Q. How does this compound perform in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and what catalytic systems enhance regioselectivity?

Methodological Answer: tert-Butyl 2-azidoacetate is a versatile substrate for CuAAC, forming 1,4-disubstituted triazoles. Optimizing reaction conditions (e.g., Cu(I) sources like CuBr, ligands such as TBTA) improves regioselectivity and yield. For example, using Cu-CTU (4 mol%) in toluene at 60°C under N₂ achieves >90% yield in 12 hours. Solvent polarity and ligand steric effects critically influence reaction kinetics and product distribution .

Q. What strategies mitigate instability of this compound during prolonged storage or under reactive conditions?

Methodological Answer: Degradation occurs via azide decomposition or ester hydrolysis. Stabilization methods include:

  • Storage at –20°C in anhydrous solvents (e.g., THF, DCM) with molecular sieves.
  • Avoiding prolonged exposure to light, moisture, or acidic/basic environments.
  • Incorporating radical scavengers (e.g., BHT) in stock solutions. Regular NMR monitoring (e.g., disappearance of δ 3.79 ppm signal) detects degradation early .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in multicomponent reactions?

Methodological Answer: Discrepancies often arise from variations in catalyst loading, solvent choice, or substrate ratios. Systematic benchmarking under standardized conditions (e.g., 4 mol% Cu-CTU, toluene, 60°C) is recommended. Kinetic studies (e.g., in situ IR monitoring) and computational modeling (DFT) can identify rate-limiting steps. Comparative studies using tert-butyl vs. methyl/ethyl azidoacetates clarify steric/electronic effects .

Q. What role does this compound play in synthesizing heterocyclic scaffolds, and how do reaction conditions influence product diversity?

Methodological Answer: This compound enables one-pot syntheses of triazoles, tetrazoles, and fused heterocycles via CuAAC or Huisgen cycloaddition. For example, reacting with arylacetylenes and aldehydes in a Cu(I)-catalyzed cascade yields polycyclic structures. Solvent choice (e.g., DMF vs. acetonitrile) and temperature modulate reaction pathways—higher temperatures favor triazole formation, while lower temperatures stabilize intermediates .

Q. What analytical methods are most reliable for assessing the purity of this compound, given limited vendor-provided data?

Methodological Answer: Combine orthogonal techniques:

  • HPLC-MS with a C18 column (MeCN/H₂O gradient) detects organic impurities.
  • Karl Fischer titration quantifies residual moisture.
  • DSC/TGA identifies thermal degradation thresholds. Cross-validate with ¹H NMR integration (e.g., tert-butyl vs. CH₂N₃ proton ratios) to estimate purity >98% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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